molecular formula C8H7N3O3 B3219018 4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190314-57-8

4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3219018
CAS No.: 1190314-57-8
M. Wt: 193.16 g/mol
InChI Key: HVCOJCRBLVDHGX-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its fused pyrrole and pyridine rings, with a methoxy group at the 4-position and a nitro group at the 3-position. It has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-methoxy-1H-pyrrolo[2,3-b]pyridine using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 3-position . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Reduction: 4-methoxy-3-amino-1H-pyrrolo[2,3-b]pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. By binding to the ATP-binding site of these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This inhibition can induce apoptosis and reduce the migration and invasion of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the methoxy group, which affects its solubility and reactivity.

    4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine: Substitutes the methoxy group with a chloro group, altering its chemical properties and biological activity.

Uniqueness

4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets and provides versatility in chemical modifications for drug development.

Properties

IUPAC Name

4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-6-2-3-9-8-7(6)5(4-10-8)11(12)13/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCOJCRBLVDHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CNC2=NC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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